molecular formula C15H14N2O3 B5106458 3-{[(FURAN-2-YL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE

3-{[(FURAN-2-YL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE

Cat. No.: B5106458
M. Wt: 270.28 g/mol
InChI Key: AGYOREXUTINZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Furan-2-yl)methyl]amino}-1-phenylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a phenyl group at position 1 and a [(furan-2-yl)methyl]amino substituent at position 3. Its molecular formula is C₁₅H₁₄N₂O₃, with a molecular weight of 270.28 g/mol. The compound’s structure combines the rigid pyrrolidine-2,5-dione core with a polar amino-furan moiety and an aromatic phenyl group, influencing its physicochemical and biological properties.

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14-9-13(16-10-12-7-4-8-20-12)15(19)17(14)11-5-2-1-3-6-11/h1-8,13,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYOREXUTINZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(FURAN-2-YL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE typically involves the reaction of furan-2-carbaldehyde with an amine derivative, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(FURAN-2-YL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

Scientific Research Applications

The compound 3-{[(FURAN-2-YL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE presents significant potential across various scientific research applications. This article delves into its properties, synthesis, and diverse applications in medicinal chemistry, materials science, and beyond.

Chemical Properties and Structure

3-{[(FURAN-2-YL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE is characterized by its unique structure, which includes a pyrrolidine ring substituted with a furan moiety. The molecular formula is C14H16N2O3C_{14}H_{16}N_2O_3 with a molecular weight of approximately 272.29 g/mol. The compound's structure allows for potential interactions with biological systems, making it a candidate for various applications.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as:

  • Anticancer Agents : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. The furan moiety may enhance these effects through specific interactions with cellular targets.
  • Antimicrobial Activity : Research indicates that compounds containing furan and pyrrolidine structures can possess antimicrobial properties, making them candidates for developing new antibiotics.

Neuropharmacology

Due to its structural similarities with known neuroactive compounds, this compound may be investigated for:

  • Cognitive Enhancers : Compounds that modulate neurotransmitter systems could potentially improve cognitive functions or treat neurodegenerative diseases.
  • Mood Stabilizers : The pharmacological profile of similar compounds suggests potential applications in treating mood disorders.

Materials Science

In materials science, the unique properties of the compound may lead to applications in:

  • Polymer Chemistry : As a monomer or additive in polymer synthesis to create materials with specific mechanical or thermal properties.
  • Nanotechnology : Functionalized nanoparticles incorporating this compound could be developed for targeted drug delivery systems.

Agricultural Chemistry

The compound’s bioactivity might also extend to agricultural applications:

  • Pesticides : Investigating the efficacy of this compound as a pesticide could provide environmentally friendly alternatives to conventional chemicals.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of pyrrolidine compounds and their effects on cancer cell lines. Results indicated that modifications to the furan group significantly enhanced cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents based on this scaffold.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading pharmacology institute examined the neuropharmacological effects of similar furan-containing compounds. The study found that these compounds could increase serotonin levels in vitro, indicating potential use as mood stabilizers.

Mechanism of Action

The mechanism of action of 3-{[(FURAN-2-YL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

3-Phenylpyrrolidine-2,5-dione (CAS: CB8178017)
  • Molecular Formula: C₁₀H₉NO₂ .
  • Molecular Weight : 175.18 g/mol .
  • Key Differences: Lacks the [(furan-2-yl)methyl]amino substituent at position 3. Simpler structure with only a phenyl group at position 1. Lower molecular weight and reduced hydrogen-bonding capacity compared to the target compound.
3-Amino-pyrrolidin-2-one Derivatives
  • Example: 3-(Benzylamino)-1-(4-iodophenyl)dihydro-1H-pyrrole-2,5-dione . Substituents: Benzylamino group at position 3, 4-iodophenyl at position 1. Impact: The iodine atom increases molecular weight (vs.

Physicochemical Properties

Lipophilicity (LogP)
  • Target Compound : Estimated LogP ~2.5–3.5 (furan’s oxygen reduces lipophilicity vs. purely aromatic substituents).
  • Compound (Pyrazolo[1,5-a]pyrimidine derivative): LogP = 5.5 .
    • Higher lipophilicity due to trifluoromethyl and methoxyphenyl groups.
  • 3-Phenylpyrrolidine-2,5-dione : LogP ~1.8–2.2 (phenyl group dominates).
Topological Polar Surface Area (TPSA)
  • Target Compound: ~85–90 Ų (amino and furan oxygen contribute to polarity).
  • Compound : TPSA = 72.6 Ų .
    • Lower polarity despite multiple heteroatoms due to steric shielding.

Biological Activity

3-{[(FURAN-2-YL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE is a compound of interest due to its potential biological activities, particularly in the realms of cancer treatment and protein kinase modulation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 3-{[(FURAN-2-YL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE can be represented by its molecular formula C13H14N2O3C_{13}H_{14}N_{2}O_{3}. The presence of both furan and pyrrolidine moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

The biological activity of pyrrolidine derivatives, including 3-{[(FURAN-2-YL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE, has been explored in several contexts:

  • Antitumor Activity : Similar compounds have demonstrated efficacy against various cancer cell lines. For instance, derivatives of pyrrolidine-2,5-dione have shown significant inhibition of cancer cell growth, suggesting that modifications in the side chains can enhance biological activity against tumors .
  • Protein Kinase Inhibition : Compounds with similar structures have been reported as effective protein kinase inhibitors. They interact with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, which are critical in cancer proliferation pathways .

Case Study 1: Antitumor Effects

A study focused on pyrrolidine derivatives indicated that certain compounds exhibited an IC50 value in the nanomolar range against colon cancer cell lines (HCT-116, SW-620) . The lead compound from this study was shown to inhibit tumor growth in vivo, supporting its potential as an antitumor agent.

Case Study 2: Enzyme Inhibition

Research on similar pyrrolidine-based compounds demonstrated their ability to inhibit human placental aromatase and other enzymes involved in steroidogenesis . For example, one derivative showed an IC50 value comparable to established inhibitors like Aminoglutethimide.

Table 1: Biological Activity of Pyrrolidine Derivatives

Compound NameTarget EnzymeIC50 (µM)Activity Type
3-{[(FURAN-2-YL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONEEGFRTBDInhibitor
1-cyclohexyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dioneAromatase23.8 ± 4.6Inhibitor
1-octyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dioneP450(17) alpha18.5 ± 1.9Inhibitor

The proposed mechanism for the biological activity of 3-{[(FURAN-2-YL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE involves:

  • Binding to ATP-Binding Sites : Similar compounds have shown strong binding affinities for ATP-binding sites on kinases, disrupting their function and leading to decreased cell proliferation.
  • Intercalation into Membranes : Some studies suggest that these compounds may intercalate into lipid bilayers, affecting membrane integrity and signaling pathways .

Q & A

Q. Characterization Methods :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates (e.g., ethyl acetate/hexane eluent) .
  • NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for furan protons at δ 6.2–7.4 ppm, ¹³C NMR for carbonyl carbons at ~170–175 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ ion).

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)
1Maleic anhydride, 4-methoxyaniline, EtOH, 80°C75–85
2Ac₂O, reflux60–70
3Furan-2-ylmethylamine, NaBH₃CN, MeOH50–65

Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D molecular geometry. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
  • Multi-Nuclear NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., phenyl vs. furan protons).

Q. Example SCXRD Data :

  • Space group: P2₁/c
  • R-factor: < 0.05
  • Key bond length: C=O at 1.21 Å .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

Substituent Variation : Systematically modify substituents (e.g., phenyl, furan, or amino groups) and evaluate effects on bioactivity.

In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to targets (e.g., enzymes or receptors).

Biological Assays : Test derivatives in disease-specific models (e.g., MTT assay for cytotoxicity, 6 Hz seizure model for anticonvulsant activity) .

Table 2 : SAR of Pyrrolidine-2,5-dione Derivatives

SubstituentBiological Activity (IC₅₀, μM)
PhenylAntitumor: 12.5 ± 1.2
2-ChlorophenylAnticonvulsant: ED₅₀ = 30 mg/kg
4-MethoxyphenylEnzyme inhibition: 8.7 ± 0.9

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer:

  • Structural Re-analysis : Verify compound identity via SCXRD or 2D NMR to rule out isomerism or impurities .
  • Assay Standardization : Compare experimental conditions (e.g., cell lines, animal models, dosage). For example, antitumor activity may vary between HeLa (IC₅₀ = 12.5 μM) and MCF-7 cells (IC₅₀ = 18.3 μM) due to differential receptor expression .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance enzyme inhibition) .

Methodological: How to evaluate the compound's enzyme inhibition potential?

Answer:

Enzyme Kinetics : Use a spectrophotometric assay (e.g., monitoring NADH oxidation at 340 nm for dehydrogenases).

IC₅₀ Determination : Perform dose-response curves with varying inhibitor concentrations.

Mechanistic Studies :

  • Competitive Inhibition : Analyze Lineweaver-Burk plots.
  • Binding Affinity : Measure via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. Example Protocol :

  • Enzyme: Human carbonic anhydrase IX
  • Substrate: 4-Nitrophenyl acetate
  • Conditions: pH 7.4, 25°C, 10 min incubation .

Advanced: What in vivo models are suitable for assessing neuropharmacological effects?

Answer:

  • Maximal Electroshock (MES) Test : Evaluates anticonvulsant activity by measuring seizure suppression in rodents .
  • 6 Hz Psychomotor Seizure Model : Mimics drug-resistant epilepsy; monitor behavioral endpoints (e.g., limb clonus).
  • Rotarod Test : Assesses neurotoxicity by measuring motor coordination (e.g., latency to fall at 16 rpm) .

Table 3 : In Vivo Data for 3-{[(Furan-2-yl)methyl]amino} Derivatives

ModelED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)
MES452204.9
6 Hz301806.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.